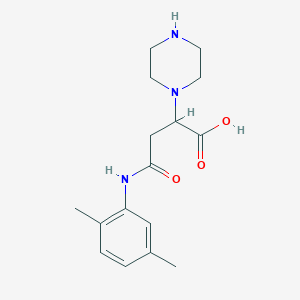

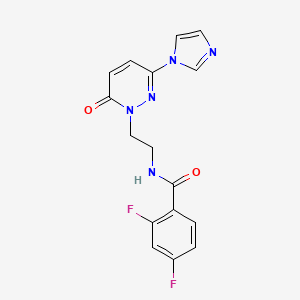

![molecular formula C10H17NO4 B2783336 Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate CAS No. 2248349-55-3](/img/structure/B2783336.png)

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate” is a complex organic molecule. It seems to be related to other compounds such as “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” and "(3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid" .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate is a compound of interest in synthetic organic chemistry for its potential applications in the exploration of novel chemical spaces. Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential for this compound and related intermediates to serve as a basis for further selective derivations on azetidine and cyclobutane rings. This provides a convenient entry point to compounds that access chemical spaces complementary to piperidine ring systems, highlighting its utility in synthesizing novel compounds (Meyers et al., 2009).

Advancements in Piperidine Derivatives

The research by Moskalenko and Boev (2014) further underscores the versatility of related structures in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Their work demonstrates the intramolecular nucleophilic opening of the oxirane ring, leading to N-substituted hexahydrofuro[2,3-c]pyridine derivatives, which are significant in medicinal chemistry for their potential bioactive properties (Moskalenko & Boev, 2014).

Spirocyclic Compound Synthesis

Further research into spirocyclic compounds involving tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate analogs was conducted by Moskalenko and Boev (2012), focusing on the reaction with N,N-dimethylformamide dimethyl acetal. Their findings contribute to the general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors to potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Enantiomerically Pure Compounds

The work by Maton et al. (2010) describes an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This research signifies the improvements in synthesizing such compounds with high enantiomeric purity, critical for pharmaceutical applications (Maton et al., 2010).

properties

IUPAC Name |

tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-7(12)10(5-11)6-14-10/h7,12H,4-6H2,1-3H3/t7-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIEHCSFGYEJA-GMSGAONNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

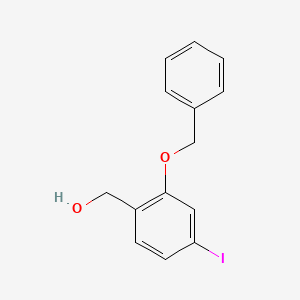

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2783253.png)

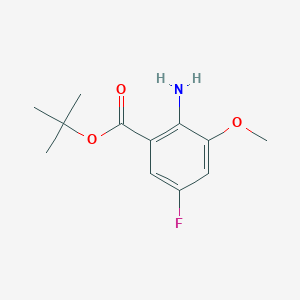

![2-(4-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2783257.png)

![2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783259.png)

![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)

![N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2783265.png)

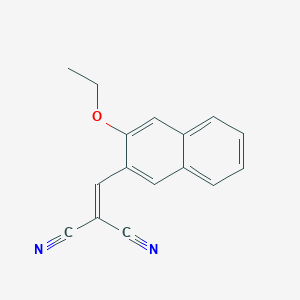

![5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)

![6-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2783271.png)

![2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2783273.png)

![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)